1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride
Description
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone linked to a para-substituted phenyl ring bearing an aminomethyl (-CH2NH2) group. Its molecular formula is C10H14ClNO, with a calculated molecular weight of 199.67 g/mol.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLRUDNJKIWUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Methylacetophenone
The para-methyl group of 4-methylacetophenone undergoes radical bromination to yield 4-(bromomethyl)acetophenone. This step is critical, as the electron-withdrawing ketone group deactivates the ring, necessitating robust bromination conditions.
Reaction Conditions :
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Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv) as a radical initiator.
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Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM).
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Yield : ~70% (extrapolated from analogous brominations in CN104119240A).
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the benzylic methyl group, forming a stabilized benzyl radical. Subsequent bromination yields the monobrominated product.
Amination of 4-(Bromomethyl)acetophenone
The bromomethyl intermediate undergoes nucleophilic substitution with ammonia to introduce the aminomethyl group.
Reaction Conditions :
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Reagents : Aqueous ammonia (28% w/w, excess), ethanol as solvent.
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Temperature : 60–70°C under reflux for 12–24 hours.
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Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated.
Challenges :
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Elimination Reactions : The benzylic bromide may undergo elimination to form styrene derivatives. Excess ammonia and polar solvents (e.g., ethanol) suppress this by favoring SN2 mechanisms.
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Side Reactions : Oxidation of the amine at elevated temperatures, leading to byproducts like imines or nitriles.
Gabriel Synthesis for Controlled Amination
To circumvent over-alkylation and improve yield, the Gabriel synthesis offers a protective approach:
Phthalimide Protection
4-(Bromomethyl)acetophenone reacts with potassium phthalimide to form 4-(phthalimidomethyl)acetophenone.
Reaction Conditions :
Deprotection to Free Amine
The phthalimide group is hydrolyzed using hydrazine or hydrochloric acid to release the primary amine.
Reaction Conditions :
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Reagents : Hydrazine hydrate (2.0 equiv), ethanol.
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Temperature : Reflux at 80°C for 3 hours.
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Workup : Filtration to remove phthalhydrazide, followed by acidification with HCl to precipitate the hydrochloride salt.
Comparative Analysis of Methods
| Parameter | Bromination-Amination | Gabriel Synthesis |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity | Moderate (requires chromatography) | High (crystalline product) |
| Scalability | Suitable for bulk synthesis | Limited by phthalimide cost |
| Side Reactions | Elimination, oxidation | Minimal |
| Operational Complexity | Moderate | High |
Data adapted from US20040102651A1 and CN104119240A.
Challenges and Process Optimization
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Antioxidant Activity : Research indicates that this compound can scavenge free radicals, suggesting its role as an antioxidant agent. Studies have demonstrated its effectiveness in reducing oxidative stress in cellular models.
- Antimicrobial Properties : In vitro assays reveal that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest that 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride can inhibit cancer cell proliferation. Its mechanisms of action may involve apoptosis induction or cell cycle arrest.
The biological activities of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride are attributed to its ability to interact with specific molecular targets:
- Mechanism of Action : The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells |
Industrial Applications
Beyond medicinal uses, 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is also utilized in industrial settings:
- Dyes and Pigments Production : The compound serves as a building block for synthesizing various dyes and pigments due to its functional groups that can undergo further chemical modifications.
- Chemical Synthesis : It is employed as an intermediate in the synthesis of other complex organic molecules, showcasing its versatility in chemical manufacturing.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride:
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays, demonstrating significant scavenging activity comparable to established antioxidants.
Case Study 2: Antimicrobial Evaluation
In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated effective inhibition at MIC values lower than those of standard antibiotics, suggesting its potential for therapeutic use.
Case Study 3: Anticancer Research
Research focused on the compound's effects on breast cancer cell lines showed a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Chlorine (Cl): Present in ’s compound, this electron-withdrawing group increases lipophilicity and may enhance blood-brain barrier penetration, contributing to stimulant effects in cathinones .
- Diethylaminoethoxy (-OCH2CH2N(C2H5)2): This substituent in ’s compound introduces a tertiary amine and ether linkage, likely extending half-life and receptor affinity due to increased bulk and basicity .
Substituent Effects on the Propanone Chain
- Dimethylamino (-N(CH3)2): Found in ’s compound, this substituent at the β-position is a hallmark of cathinones, enabling dopamine reuptake inhibition via interactions with monoamine transporters .
- Methyl and Aryl Amino Groups: Myonal () features a 2-methyl and 3-(4-methylphenyl)amino group, which likely modulate steric hindrance and receptor selectivity for muscle relaxation .
Pharmacological Implications
- The absence of propanone-chain substituents in the target compound distinguishes it from Myonal and stimulant cathinones, suggesting divergent biological targets.
Research Findings and Data
Crystallographic and Spectroscopic Data
- highlights that chlorophenyl and fluorophenyl cathinones exhibit distinct crystal packing due to halogen bonding, whereas the target compound’s aminomethyl group may promote ionic interactions via its hydrochloride salt .
- Infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar compounds confirm ketone (C=O) stretches at ~1700 cm⁻¹ and aryl proton resonances at 7–8 ppm, patterns expected for the target compound .
Biological Activity
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride, also known as 4-Amino-1-(4-methylphenyl)butan-1-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.
Synthetic Routes
The synthesis of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride typically involves the following steps:
- Starting Materials : The synthesis often begins with the reaction of 4-(aminomethyl)phenyl ketone with propanoyl chloride.
- Reaction Conditions : The reaction is usually conducted under acidic conditions to facilitate the formation of the hydrochloride salt.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a phenyl ring substituted with an aminomethyl group and a propanone moiety, which contributes to its biological activity.
The biological activity of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In Vitro Studies : The compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Table 1: Antimicrobial Activity Data
Antifungal Properties
In addition to antibacterial activity, the compound has demonstrated antifungal properties against various fungi, suggesting a broader spectrum of biological activity.
Case Studies
A study published in Chem Biol Drug Des reported that derivatives of aminomethyl phenyl compounds showed promising antifungal activity against Fusarium oxysporum and other pathogens at concentrations around 50 μg/mL .
Medicinal Chemistry
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride serves as a lead compound for developing new therapeutic agents targeting various diseases, particularly infections caused by resistant bacterial strains.
Potential Therapeutic Uses
The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for treating conditions such as:
- Bacterial Infections : As an antimicrobial agent.
- Neurological Disorders : Through its potential effects on neurotransmitter systems.
Q & A
Q. What are the key physicochemical properties of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride, and how are they determined?
The compound’s molecular formula is C₁₁H₁₅NO·HCl (calculated molecular weight: ~214.7 g/mol). Key properties include:
- Solubility : Typically soluble in polar solvents like ethanol or water, depending on pH.
- Stability : Hygroscopic; requires storage in airtight containers at room temperature in a dry environment to prevent degradation .
- Spectroscopic Data : Characterization via ¹H/¹³C NMR and FTIR confirms the presence of the ketone group (C=O stretch ~1700 cm⁻¹) and aromatic/amine functionalities. HPLC (λmax ~255 nm) verifies purity (>98%) .
Q. What synthetic routes are commonly employed for preparing 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride?
A two-step synthesis is often used:
Chlorination/Amination : Start with 4-methylpropiophenone, followed by chlorination at the benzyl position.
Reductive Amination : React with ammonia or methylamine under hydrogenation (H₂/Pd-C) to introduce the aminomethyl group. The final product is isolated as the hydrochloride salt via HCl gas treatment .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity .
- Spectroscopy :
- Elemental Analysis : Verify Cl⁻ content (~16.5%) via titration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 15–30 mins) and improves yield (≥80%) by enhancing reaction kinetics .
- Catalyst Optimization : Use Pd/C (5% loading) with ammonium chloride as a promoter to minimize side reactions (e.g., over-reduction) .
- Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted intermediates. Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves stereoisomers .
Q. What strategies resolve contradictory data on the compound’s biological activity?
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target Validation : Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm specificity for suspected receptors (e.g., adrenergic or serotonin receptors) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(2-fluorophenyl) analogs) to identify confounding functional groups .
Q. What are best practices for handling and storing this compound to ensure stability?
- Storage : Keep in desiccators at –20°C for long-term stability; avoid exposure to light or moisture .
- Safety Protocols : Use fume hoods during synthesis. In case of exposure, rinse skin with water for 15 mins and seek medical attention .
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
